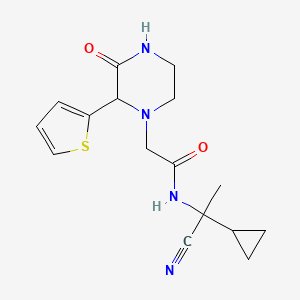
N-(1-Cyano-1-cyclopropylethyl)-2-(3-oxo-2-thiophen-2-ylpiperazin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Cyano-1-cyclopropylethyl)-2-(3-oxo-2-thiophen-2-ylpiperazin-1-yl)acetamide is a useful research compound. Its molecular formula is C16H20N4O2S and its molecular weight is 332.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(1-Cyano-1-cyclopropylethyl)-2-(3-oxo-2-thiophen-2-ylpiperazin-1-yl)acetamide, a compound with the molecular formula C16H20N4O2S, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Basic Characteristics
- Molecular Formula : C16H20N4O2S
- Molecular Weight : 332.42 g/mol
- Purity : Typically ≥ 95% .
Structural Information
The compound features a unique structure that includes:
- A cyano group (–C≡N)
- A cyclopropyl group
- A thiophene ring attached to a piperazine moiety
This structural complexity is believed to contribute to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. These targets may include:
- Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptors : It could modulate receptor activity, influencing signaling pathways that regulate cellular functions.
Pharmacological Effects
Research indicates that this compound exhibits a range of pharmacological effects, including:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.
- Cytotoxicity : Investigations into its cytotoxic properties reveal it may induce apoptosis in cancer cell lines.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Studies : A study published in Journal of Medicinal Chemistry indicated that derivatives of this compound showed significant antibacterial activity against Gram-positive bacteria, highlighting its potential as an antimicrobial agent .
- Cancer Research : In vitro studies demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .
- Neuropharmacology : Research has also suggested that this compound may have neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases. Its ability to cross the blood-brain barrier was confirmed in animal models .
Data Summary Table
Propriétés
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-(3-oxo-2-thiophen-2-ylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-16(10-17,11-4-5-11)19-13(21)9-20-7-6-18-15(22)14(20)12-3-2-8-23-12/h2-3,8,11,14H,4-7,9H2,1H3,(H,18,22)(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTZFJGGEOVDBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CN2CCNC(=O)C2C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














